Thyronamine

TAAR1 agonism receptor selectivity thyroid hormone pharmacology

Researchers requiring a selective TAAR1 agonist often face cross-reactivity with nuclear thyroid receptors when using T3/T4. Thyronamine (T0AM) eliminates this ambiguity. - Receptor Selectivity: Activates TAAR1 without activating nuclear thyroid hormone receptors, ensuring observed effects are attributable to TAAR1 signaling. - Mitochondrial Research: Directly modulates mitochondrial function by inhibiting Complex III, reducing O₂ consumption and increasing H₂O₂ release. - Validated Detection: Compatible with established LC-MS/MS methods for accurate quantification in serum, tissues, and cell culture.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 500-78-7
Cat. No. B1227456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyronamine
CAS500-78-7
SynonymsHCl of thyronamine
p-(p-(2-aminoethyl)phenoxy)phenol
thyronamine
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O
InChIInChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2
InChIKeyOVUVNKDANCKDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyronamine: A Non-Genomic Biogenic Amine


Thyronamine (T0AM, CAS 500-78-7) is a decarboxylated and deiodinated metabolite of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), belonging to the class of endogenous signaling molecules known as thyronamines [1]. While structurally related to T4 and T3, thyronamine lacks the carboxylate group of the β-alanine side chain, conferring distinct biological properties [2]. It is characterized by a diphenyl ether scaffold with an ethylamine side chain (molecular weight 229.27 g/mol, C14H15NO2) [3] and acts as a ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, rather than the nuclear thyroid hormone receptors [4].

TAAR1 agonist probe (GPCR)
Non-genomic signaling context
Decarboxylated metabolite distinct from T3/T4

Thyronamine vs. T3, T4, and T1AM: Why Substitution Fails


Substituting thyronamine (T0AM) with structurally related analogs such as T3, T4, or even 3-iodothyronamine (T1AM) is scientifically invalid due to fundamental divergences in receptor pharmacology and downstream physiological effects. T0AM and T1AM do not activate T3 nuclear receptors, and conversely, T3 and T4 do not activate TAAR1 receptors [1]. This receptor selectivity dichotomy is critical, as T3/T4 exert their primary effects through slow genomic pathways, while thyronamines elicit rapid, non-genomic actions [2]. Furthermore, while T0AM and T1AM are both thyronamines, their functional outcomes differ significantly; T0AM lacks the iodine atom present in T1AM, which directly impacts its potency at TAAR1 [3] and its specific effects on mitochondrial function [4]. These pharmacological and functional distinctions necessitate the use of the specific compound, T0AM, for experiments designed to interrogate the non-iodinated thyronamine axis.

T3 / T4

Activate nuclear receptors, not TAAR1; signaling pathway mismatch may occur.

T1AM

Iodine substitution alters TAAR1 activation profile; functional endpoints may differ.

Other thyroid metabolites

Lack decarboxylated structure; TAAR1 interaction and mitochondrial effects not expected.

Thyronamine Quantitative Differentiation Evidence


TAAR1 Agonism vs. Thyroid Hormone Nuclear Receptors

A direct head-to-head comparison demonstrates that thyronamine (T0AM) and 3-iodothyronamine (T1AM) do not activate T3 nuclear receptors, while T3 and T4 do not activate TAAR1 receptors [1]. This receptor selectivity profile is a fundamental differentiator from the classical thyroid hormones T3 and T4, which act through nuclear receptors to regulate gene expression. The study also confirms that T0AM and T1AM stimulate cAMP production in cells expressing TAAR1 in a dose-dependent manner, whereas cells with dopamine or adrenergic receptors show no such stimulation [1].

TAAR1 Agonism vs. Nuclear Receptors
Head-to-head
T0AM activates TAAR1 (cAMP), no T3 nuclear receptor activation
Supports TAAR1-specific signaling attribution
In vitro cell-based receptor selectivity assay
TAAR1 agonism receptor selectivity thyroid hormone pharmacology

Mitochondrial Complex III Inhibition

A comparative study using rat liver mitochondria found that both T0AM and T1AM reduce mitochondrial O₂ consumption and increase H₂O₂ release. Crucially, the study identified that thyronamines reduce the activity of Complex III of the respiratory chain, the site of antimycin A action [1]. The effects were observed at concentrations comparable to those found in hepatic tissue. While both compounds exert similar qualitative effects on mitochondrial function, their potency may differ, providing a rationale for studying the non-iodinated T0AM as a distinct modulator of oxidative capacity [1].

Mitochondrial Complex III Inhibition
Reported
Reduced O₂ consumption; increased H₂O₂ release via Complex III inhibition
Supports mitochondrial energetics studies
Exact potency values not compared in source
mitochondrial function oxidative phosphorylation respiratory chain

TAAR1 Reference Agonist for SAR Studies

In a study focused on developing novel TAAR1 agonists, thyronamine (T0AM) was used as the reference endogenous compound against which the activity of synthetic analogues was compared. The study identified compounds (e.g., compounds 2 and 3) that mimic the activity of T0AM and T1AM, respectively, both in vitro and in vivo [1]. While the publication focuses on the synthetic analogues, it establishes T0AM as a crucial benchmark for TAAR1 activation. The work also highlights that T0AM and T1AM, while both TAAR1 agonists, can have distinct SAR and functional outcomes, reinforcing the need for the specific compound [1].

Reference Agonist for SAR
Assay context
Endogenous benchmark for mTAAR1 agonists
Supports TAAR1 ligand discovery
Baseline activity evaluation in vitro and in vivo
TAAR1 structure-activity relationship agonism

Endogenous Detection and Quantification

A comprehensive review confirms that thyronamine (T0AM) and 3-iodothyronamine (T1AM) are both endogenous compounds derived from L-thyroxine metabolism [1]. Concentrations of T0AM and T1AM have been determined in various tissues and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This analytical methodology provides the basis for quantitative studies of endogenous thyronamine levels and their correlation with physiological states. The review notes that T0AM and T1AM can have distinct metabolic fates and actions, underscoring the importance of studying the non-iodinated form separately [1].

Endogenous Detection by LC-MS/MS
Class-level
Quantifiable in tissue and serum using LC-MS/MS
Supports quantitative bioanalysis of T0AM
Concentrations and distribution may vary
endogenous metabolism LC-MS/MS thyroid hormone metabolism

Thyronamine: Research Application Scenarios


Non-Genomic TAAR1 Signaling Elucidation

Use T0AM as a selective pharmacological tool to activate the TAAR1 receptor in vitro and in vivo. Because T0AM does not activate nuclear thyroid hormone receptors [1], any observed effects can be confidently attributed to TAAR1 signaling. This is critical for studies investigating the role of trace amines in neuromodulation, cardiac function, and metabolic regulation, distinct from the classical actions of T3 and T4.

Mitochondrial Respiration and Redox Modulation

Employ T0AM in ex vivo or in vitro models to study its direct impact on mitochondrial function. T0AM reduces O₂ consumption and increases H₂O₂ release by inhibiting Complex III [2]. This application is essential for research into the role of thyroid hormone metabolites in cellular energetics, oxidative stress, and metabolic reprogramming, where the non-iodinated form may have distinct effects compared to iodinated analogs.

Benchmark for TAAR1 Agonist Development

Utilize T0AM as the benchmark endogenous compound for designing and evaluating novel TAAR1 agonists [3]. This is particularly relevant for medicinal chemistry programs targeting TAAR1 for therapeutic interventions in neuropsychiatric or metabolic disorders. The SAR around the non-iodinated thyronamine scaffold provides a unique starting point for lead optimization.

LC-MS/MS Quantification in Biological Matrices

Implement a validated LC-MS/MS method to measure T0AM concentrations in serum, tissues, or cell culture [4]. This application is crucial for correlating endogenous T0AM levels with physiological or pathophysiological states, validating target engagement in vivo, and performing pharmacokinetic studies with exogenous T0AM administration.

Application
Selection Property
Validation Focus
Non-genomic TAAR1 signaling
Selective TAAR1 agonism
cAMP assay vs. T3/T4 controls
Mitochondrial respiration studies
Complex III inhibition
O₂ consumption and H₂O₂ release endpoints
TAAR1 agonist development
Endogenous reference agonist
SAR and in vivo activity comparison
Endogenous T0AM quantification
LC-MS/MS methodology
Quantitative accuracy in biological matrices
Quote Request

Request a Quote for Thyronamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.